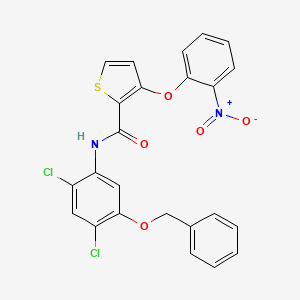

N-(5-(Benzyloxy)-2,4-dichlorophenyl)-3-(2-nitrophenoxy)-2-thiophenecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-(Benzyloxy)-2,4-dichlorophenyl)-3-(2-nitrophenoxy)-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C24H16Cl2N2O5S and its molecular weight is 515.36. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthetic Methodologies

The compound under discussion is part of a broader category of chemicals that have been synthesized for various purposes, including the study of their physical properties, structural characterization, and potential as intermediates for further chemical reactions. For instance, the synthesis of ordered polyamides through direct polycondensation demonstrates the utility of similar compounds in creating ordered structures, which have inherent viscosities up to 0.30 dL/g, indicating their potential application in materials science (Ueda & Sugiyama, 1994).

Characterization of New Derivatives

The development of new thiourea derivatives, characterized by elemental analysis, IR, and NMR spectroscopy, highlights the significance of such compounds in antimicrobial research. Their interaction with bacterial cells, especially in free and adherent states, and the correlation of anti-pathogenic activity with specific substituents on the thiourea moiety, demonstrate the chemical versatility and application potential in developing novel anti-microbial agents (Limban, Marutescu, & Chifiriuc, 2011).

Potential Biological Activities

Antipathogenic Activity

The study of thiourea derivatives reveals their significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains known for biofilm growth. This suggests the potential of similar compounds in the development of antibiofilm agents, offering a promising avenue for addressing the challenges posed by bacterial resistance and biofilm-associated infections (Limban et al., 2011).

Molecular Electronic Device Applications

The use of molecules containing a nitroamine redox center in molecular electronic devices, exhibiting negative differential resistance and high on-off peak-to-valley ratios, underscores the potential of such compounds in the realm of molecular electronics. This demonstrates the versatility of these compounds beyond their biological activities, extending into materials science and electronic engineering (Chen, Reed, Rawlett, & Tour, 1999).

Wirkmechanismus

Target of Action

The primary targets of this compound are deubiquitinase (DUB) enzymes . These enzymes play a crucial role in many viruses, including Adenovirus, HSV-1, coxsackievirus, and SARS-CoV-2 . Inhibition of DUB enzymes has been reported as an effective new approach to find new effective antiviral agents .

Mode of Action

This compound was designed and synthesized to fulfill the basic pharmacophoric features of DUB inhibitors . It interacts with the DUB enzymes of the aforementioned viruses, as shown by molecular docking . This interaction inhibits the function of the DUB enzymes, thereby potentially preventing the viruses from replicating or functioning properly .

Pharmacokinetics

In silico admet studies demonstrated that the compound has a good profile of drug-like properties , suggesting that it may have favorable bioavailability.

Result of Action

The compound showed very strong to strong antiviral activities with IC50 values ranging from 10.22 to 44.68 μM against Adenovirus, HSV-1, and coxsackievirus . This suggests that the compound’s action results in a significant reduction in the activity of these viruses.

Eigenschaften

IUPAC Name |

N-(2,4-dichloro-5-phenylmethoxyphenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16Cl2N2O5S/c25-16-12-17(26)22(32-14-15-6-2-1-3-7-15)13-18(16)27-24(29)23-21(10-11-34-23)33-20-9-5-4-8-19(20)28(30)31/h1-13H,14H2,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLMPWQVPFFBOQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C(=C2)NC(=O)C3=C(C=CS3)OC4=CC=CC=C4[N+](=O)[O-])Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16Cl2N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-chlorophenyl)sulfonyl]-2-(2-fluorophenyl)-N-(furan-2-ylmethyl)-1,3-oxazol-5-amine](/img/structure/B2944384.png)

![N-(4-bromophenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2944392.png)

![benzyl (2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamate](/img/structure/B2944394.png)

![N-(4-butylphenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2944396.png)

![4-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-fluorobenzamide](/img/structure/B2944398.png)